3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclic framework with a carboxylic acid group at position 2 and a 4-methylpiperazine-1-carbonyl substituent at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-4-6-16(7-5-15)13(17)11-9-2-3-10(8-9)12(11)14(18)19/h2-3,9-12H,4-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMFIQDEOSINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349524 | |
| Record name | 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-00-6 | |
| Record name | 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The compound is typically prepared by the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives (or their activated derivatives such as acid chlorides or esters) with 4-methylpiperazine. This reaction forms the corresponding amide linkage at the carboxylic acid site.
Preparation via Acid Chloride Intermediate
A common and efficient route involves converting the carboxylic acid into its acid chloride, followed by nucleophilic substitution with 4-methylpiperazine:
Step 1: Acid Chloride Formation
- Starting from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the acid chloride is prepared by reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
- Reaction conditions typically include an inert solvent like dichloromethane or chloroform, under cooling to control exothermicity.
Step 2: Amide Formation
- The acid chloride intermediate is then reacted with 4-methylpiperazine.
- The reaction is carried out in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the released hydrochloric acid.
- The temperature is maintained between 0°C to room temperature to optimize yield and reduce side reactions.
- Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
Step 3: Workup and Purification
- After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts.
- The organic phase is dried and concentrated.
- Purification is achieved by recrystallization or chromatography.
This method is supported by patent literature describing the preparation of related allylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid amides, where acid chlorides react with primary or secondary amines including heterocyclic amines like piperazines.
Preparation via Ester-Amine Reaction
An alternative method involves reacting the methyl ester derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 4-methylpiperazine under heating:
Step 1: Ester Formation
- The carboxylic acid is converted to its methyl ester by reaction with methanol in acidic conditions.
Step 2: Amide Formation
- The methyl ester is heated with excess 4-methylpiperazine in the presence of a basic catalyst such as sodium methanolate or an alkali metal hydroxide.
- Reaction temperatures range from 120°C to 160°C.
- The reaction proceeds via nucleophilic substitution of the ester group by the amine.
Step 3: Isolation
- After reaction, the mixture is cooled and neutralized.
- The product is extracted into an organic solvent, washed, dried, and purified.
This approach is also described in patent literature for the preparation of bicyclic carboxamide derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride + 4-Methylpiperazine | Acid chloride (from acid + SOCl₂), 4-methylpiperazine, triethylamine, DCM, 0–25°C | High yield, well-established | Requires handling acid chlorides, moisture sensitive |
| Ester + 4-Methylpiperazine + Base | Methyl ester, 4-methylpiperazine, NaOMe or alkali hydroxide, 120–160°C | Avoids acid chlorides, simpler reagents | High temperature, longer reaction times |
| Pd(II)-Catalyzed Tandem Olefination (Research) | Pd(II) catalyst, lithium carbonate, tethered olefin substrates | Rapid complexity build, mild conditions | Specialized substrates, less direct for amide formation |
Research Findings and Notes
- The acid chloride approach is widely used in industrial and laboratory synthesis due to its efficiency and straightforward reaction conditions.
- The ester-amine method offers an alternative when acid chlorides are difficult to handle or prepare but requires elevated temperatures and longer reaction times.
- The palladium-catalyzed tandem reaction represents an innovative synthetic strategy for constructing bicyclic frameworks, potentially adaptable for related compounds.
- Solvent choice and base catalyst are critical for optimizing yield and purity.
- Purification typically involves aqueous washes, drying over sodium sulfate, and chromatographic techniques or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogous compounds derived from the evidence:
*Estimated based on structural analogs.
Key Observations :
Ethylpiperazine (logP ~1.8, ) further elevates lipophilicity, which may affect pharmacokinetics.
Saturation of the bicycloheptane core (e.g., in ) increases rigidity, possibly stabilizing binding conformations in protein interactions.
Functional Groups: The xanthenyl group in IPA significantly increases molecular weight (382.37 vs. 263.31) and introduces multiple hydrogen-bond donors/acceptors, correlating with its reported activity as a Sec18 protein inhibitor. Methoxycarbonyl in simplifies the structure, reducing steric hindrance but limiting interaction sites for biological targets.
Stereochemical Considerations
Biological Activity
3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, identified by CAS No. 436811-00-6, is a bicyclic compound with potential applications in medicinal chemistry and biological research. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical and Physical Properties
- Molecular Formula : C₁₄H₂₀N₂O₃
- Molecular Weight : 264.32 g/mol
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine moiety enhances its ability to modulate biological pathways, potentially influencing neurotransmitter systems and cellular signaling mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, possibly through interference with their metabolic pathways.
- Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : The piperazine structure suggests potential interactions with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 μM, with an IC50 value determined to be approximately 30 μM.
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. At 100 μM, cell viability dropped to 40% compared to control groups, suggesting strong anticancer potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Structure | Moderate antimicrobial activity |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | Structure | Low cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
